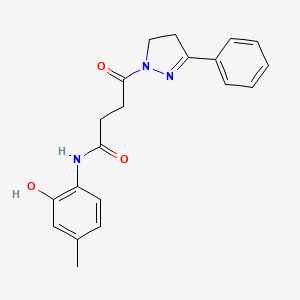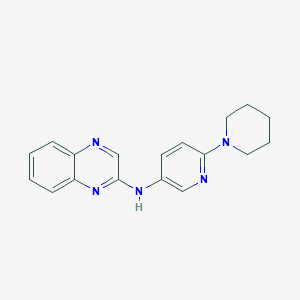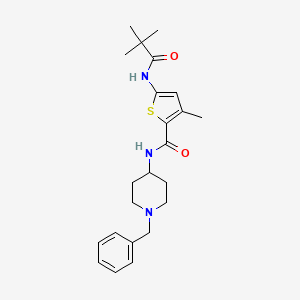![molecular formula C16H17N3O2 B7463313 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, commonly known as MMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMPP belongs to the class of pyrrole-2-carboxamide compounds, which have been shown to exhibit a variety of biological activities. In
作用機序
The mechanism of action of MMPP is thought to be related to its interaction with the dopamine transporter. MMPP binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may have therapeutic implications for disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
MMPP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the dopamine transporter, MMPP has been shown to alter the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. MMPP has also been shown to exhibit cytotoxic effects against cancer cells, as mentioned previously.
実験室実験の利点と制限
One advantage of using MMPP in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the function of this transporter. However, one limitation of using MMPP is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving MMPP. One area of research could be the development of new drugs targeting the dopamine transporter based on the structure of MMPP. Another area of research could be the investigation of the cytotoxic effects of MMPP against cancer cells, with the goal of developing new cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of MMPP and its effects on neurotransmitter systems.
合成法
MMPP can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-bromo-1-methylpyrrole with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the intermediate compound 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrrole-2-carboxamide. This intermediate is then subjected to a second reaction with sodium hydride and methyl iodide to produce the final product, 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide.
科学的研究の応用
MMPP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, MMPP has been shown to act as a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This inhibition can lead to an increase in dopamine levels, which may have therapeutic implications for disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In pharmacology, MMPP has been studied for its potential as a lead compound for the development of new drugs targeting the dopamine transporter. MMPP has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for drug development.
In cancer research, MMPP has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This cytotoxicity is thought to be due to the ability of MMPP to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-10-4-8-14(18)16(21)17-12-6-2-3-7-13(12)19-11-5-9-15(19)20/h2-4,6-8,10H,5,9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPHXOJTZCHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)

![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)